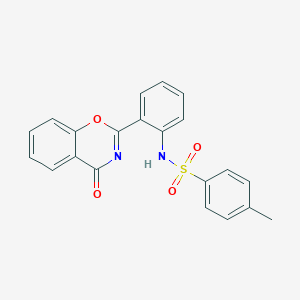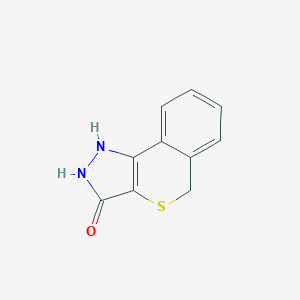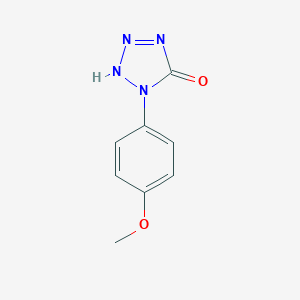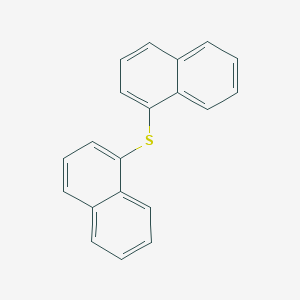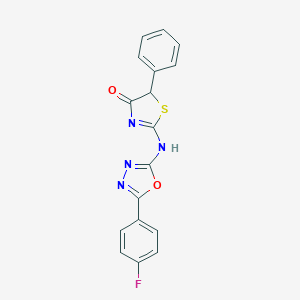
2-((5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)amino)-5-phenyl-4(5H)-thiazolone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)amino)-5-phenyl-4(5H)-thiazolone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in research studies.
Mécanisme D'action
The exact mechanism of action of 2-((5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)amino)-5-phenyl-4(5H)-thiazolone is not fully understood. However, it has been proposed that this compound exerts its biological activity by interacting with specific targets in the cells. It has been reported to inhibit the activity of enzymes such as topoisomerase II and HDACs, which are involved in cell proliferation and survival.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2-((5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)amino)-5-phenyl-4(5H)-thiazolone have been studied in various research studies. Some of the reported effects include:
1. Inhibition of cell proliferation: This compound has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
2. Anti-inflammatory activity: This compound has been reported to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
3. Antimicrobial activity: This compound has been reported to possess antimicrobial activity against various bacterial and fungal strains.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages and limitations of 2-((5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)amino)-5-phenyl-4(5H)-thiazolone for lab experiments are as follows:
Advantages:
1. This compound has shown promising results in various research studies, indicating its potential applications in different fields.
2. The synthesis of this compound is relatively simple and can be carried out using readily available reagents.
3. This compound has been reported to possess multiple biological activities, making it a versatile compound for research studies.
Limitations:
1. The exact mechanism of action of this compound is not fully understood, which limits its potential applications.
2. The toxicity and pharmacokinetic properties of this compound are not well studied, which limits its use in preclinical studies.
3. The stability of this compound under different conditions is not well studied, which may affect its reproducibility in research studies.
Orientations Futures
There are several future directions for the research on 2-((5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)amino)-5-phenyl-4(5H)-thiazolone. Some of the potential areas of research include:
1. Elucidating the exact mechanism of action of this compound to identify its specific targets in the cells.
2. Studying the toxicity and pharmacokinetic properties of this compound to evaluate its safety and efficacy in preclinical studies.
3. Developing analogs of this compound with improved biological activity and pharmacokinetic properties.
4. Studying the stability of this compound under different conditions to ensure its reproducibility in research studies.
5. Investigating the potential applications of this compound in other fields such as neuroscience and infectious diseases.
In conclusion, 2-((5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)amino)-5-phenyl-4(5H)-thiazolone is a versatile compound that has shown promising results in various research studies. Its potential applications in cancer research, anti-inflammatory activity, and antimicrobial activity make it a compound of interest for researchers. However, further studies are needed to elucidate its mechanism of action, toxicity, and pharmacokinetic properties to evaluate its potential use in preclinical studies.
Méthodes De Synthèse
The synthesis of 2-((5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)amino)-5-phenyl-4(5H)-thiazolone has been reported in various research studies. One of the commonly used methods involves the reaction of 2-aminothiazole, 4-fluorobenzoyl chloride, and 5-aminooxadiazole in the presence of a base such as triethylamine. The reaction mixture is then heated under reflux conditions to obtain the desired product. Other methods involve the use of different reagents and solvents to obtain the compound.
Applications De Recherche Scientifique
2-((5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)amino)-5-phenyl-4(5H)-thiazolone has been extensively studied for its potential applications in various fields. Some of the research areas where this compound has shown promising results include:
1. Cancer Research: This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has been reported to induce apoptosis in cancer cells by activating the caspase cascade.
2. Anti-inflammatory Activity: This compound has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
3. Antimicrobial Activity: This compound has been reported to possess antimicrobial activity against various bacterial and fungal strains.
Propriétés
Numéro CAS |
199339-13-4 |
|---|---|
Nom du produit |
2-((5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)amino)-5-phenyl-4(5H)-thiazolone |
Formule moléculaire |
C17H11FN4O2S |
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
(2E)-2-[[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]imino]-5-phenyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H11FN4O2S/c18-12-8-6-11(7-9-12)15-21-22-16(24-15)20-17-19-14(23)13(25-17)10-4-2-1-3-5-10/h1-9,13H,(H,19,20,22,23) |
Clé InChI |
WOOLGDVOKSJPOA-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C2C(=O)N=C(S2)NC3=NN=C(O3)C4=CC=C(C=C4)F |
SMILES |
C1=CC=C(C=C1)C2C(=O)NC(=NC3=NN=C(O3)C4=CC=C(C=C4)F)S2 |
SMILES canonique |
C1=CC=C(C=C1)C2C(=O)N=C(S2)NC3=NN=C(O3)C4=CC=C(C=C4)F |
Synonymes |
2-((5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)amino)-5-phenyl-4(5H)-thia zolone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



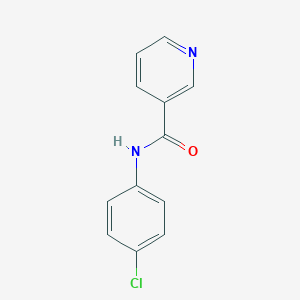
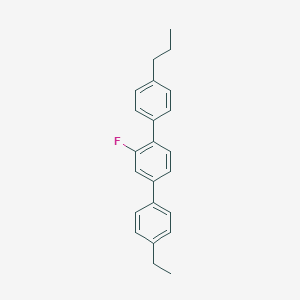
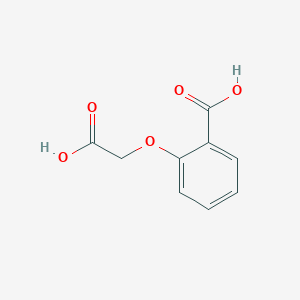
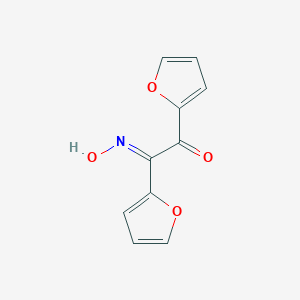
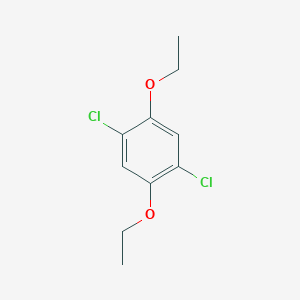
![2-[(E)-2-Phenylethenyl]benzoic acid](/img/structure/B188980.png)
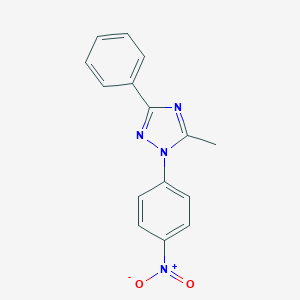
![Spiro[1,3-dioxolane-2,6'-1,5,7,8-tetrahydroquinoline]-2'-one](/img/structure/B188982.png)
![Ethanone, 1-[5-chloro-2-[[4-(1-methylethyl)phenyl]thio]phenyl]-](/img/structure/B188983.png)
